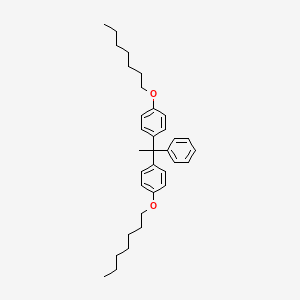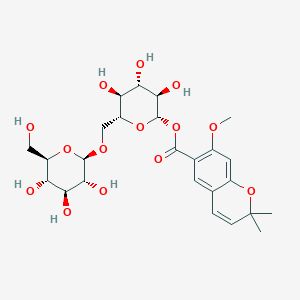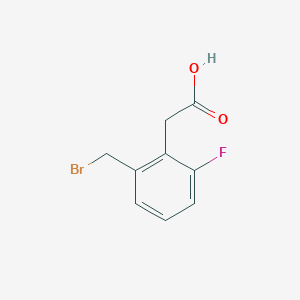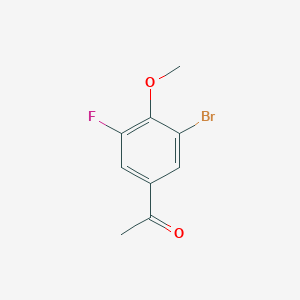![molecular formula C15H21NO4 B15292704 Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid) is a derivative of pregabalin, a well-known anticonvulsant and neuropathic pain medication. This compound is characterized by the presence of a paraben amide group, which may impart unique properties compared to its parent compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregabalin Paraben Amide involves the reaction of pregabalin with 4-hydroxybenzoic acid under specific conditions. The process typically includes:
Dissolution of Pregabalin: Pregabalin is dissolved in a suitable solvent.
Reaction with 4-Hydroxybenzoic Acid: The dissolved pregabalin is reacted with 4-hydroxybenzoic acid in the presence of a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain Pregabalin Paraben Amide with high purity.
Industrial Production Methods
Industrial production methods for Pregabalin Paraben Amide would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This may include the use of continuous flow reactors and automated purification systems.
化学反应分析
Types of Reactions
Pregabalin Paraben Amide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzoyl moiety can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interaction with biological macromolecules.
Medicine: Potential use as an anticonvulsant or analgesic, similar to pregabalin.
Industry: Use in the formulation of pharmaceuticals and possibly in the development of new materials.
作用机制
The mechanism of action of Pregabalin Paraben Amide is likely similar to that of pregabalin. It may bind to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system, reducing the release of neurotransmitters such as glutamate, norepinephrine, and substance P. This results in decreased neuronal excitability and pain transmission.
相似化合物的比较
Similar Compounds
Pregabalin: The parent compound, used primarily for neuropathic pain and epilepsy.
Gabapentin: Another anticonvulsant with a similar mechanism of action.
Phenibut: A GABA analog with anxiolytic and nootropic effects.
Uniqueness
Pregabalin Paraben Amide’s uniqueness lies in its paraben amide group, which may confer different pharmacokinetic properties, such as improved bioavailability or altered metabolic pathways, compared to pregabalin.
属性
分子式 |
C15H21NO4 |
|---|---|
分子量 |
279.33 g/mol |
IUPAC 名称 |
(3S)-3-[[(4-hydroxybenzoyl)amino]methyl]-5-methylhexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-10(2)7-11(8-14(18)19)9-16-15(20)12-3-5-13(17)6-4-12/h3-6,10-11,17H,7-9H2,1-2H3,(H,16,20)(H,18,19)/t11-/m0/s1 |
InChI 键 |
NCCOIPIBJNNLDC-NSHDSACASA-N |
手性 SMILES |
CC(C)C[C@@H](CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
规范 SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C1=CC=C(C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B15292627.png)

![4-[5-[(E)-2-(6-chloro-1H-benzimidazol-2-yl)-2-cyanoethenyl]thiophen-2-yl]benzoic acid](/img/structure/B15292631.png)








![[Bis(trifluoromethyl)aminooxy]radical](/img/structure/B15292686.png)
![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)

